![molecular formula C14H17ClO B2947270 1-(Chloromethyl)-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane CAS No. 2287318-24-3](/img/structure/B2947270.png)
1-(Chloromethyl)-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane
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Description
“1-(Chloromethyl)-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane” is a derivative of bicyclo[1.1.1]pentane (BCP). BCPs are known to be bioisosteres of the phenyl ring . They have been demonstrated to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules .
Molecular Structure Analysis
The molecular structure of BCP derivatives is unique due to the presence of a [1.1.1]propellane moiety. This moiety can be derivatized into various BCP species, leading to a wide range of structural possibilities .Chemical Reactions Analysis
BCP derivatives can be synthesized through a continuous flow process that generates [1.1.1]propellane . Additionally, a practical general reaction has been reported that gives BCPs on mg- to kg-quantities using just light .Future Directions
The future directions for the research and development of BCP derivatives are promising. The development of a practical general reaction that gives BCPs on mg- to kg-quantities using just light should ease the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs .
properties
IUPAC Name |
1-(chloromethyl)-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO/c1-10-5-11(16-2)3-4-12(10)14-6-13(7-14,8-14)9-15/h3-5H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRVTZOLUDWMPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C23CC(C2)(C3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane |
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